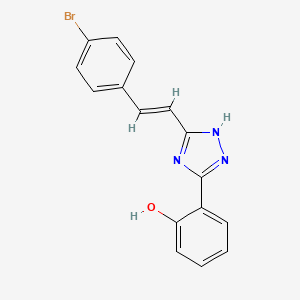![molecular formula C20H26N2O3S B10816357 N-Cyclohexyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816357.png)
N-Cyclohexyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-332042 is a bioactive small molecule with the chemical formula C({20})H({26})N({2})O({3})S and a molecular weight of 374.5. It is known for its high purity and is commonly used in scientific research .
Méthodes De Préparation
The synthesis of WAY-332042 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
WAY-332042 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
WAY-332042 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological pathways.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of WAY-332042 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Propriétés
Formule moléculaire |
C20H26N2O3S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-14-7-6-8-16(11-14)20-22-18(15(2)25-20)12-26(24)13-19(23)21-17-9-4-3-5-10-17/h6-8,11,17H,3-5,9-10,12-13H2,1-2H3,(H,21,23) |
Clé InChI |
QBCGSSFWBZYHCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)

![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B10816306.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816317.png)
![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816318.png)
![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816337.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816342.png)
![N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide](/img/structure/B10816345.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B10816350.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)
![N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816356.png)